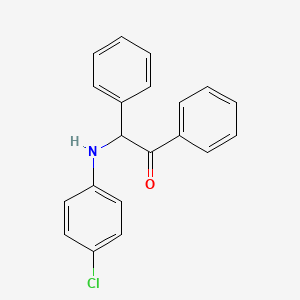
Acetophenone, 2-phenyl-2-(4-chlorophenylamino)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-phenyl-2-(4-chlorophenylamino): is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.800 . It is a derivative of acetophenone, which is a simple aromatic ketone. This compound is notable for its unique structure, which includes a phenyl group and a 4-chlorophenylamino group attached to the acetophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives often involves multicomponent reactions. One common method includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . Another method involves the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of Tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods: Industrial production methods for acetophenone derivatives typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert acetophenone derivatives into corresponding acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Acetophenone derivatives are widely used in the synthesis of heterocyclic compounds, which are important in various chemical reactions and processes .
Biology and Medicine: These compounds have shown significant biological activities, including antifungal properties. For instance, certain acetophenone derivatives have been found to exhibit antifungal activity against Candida albicans and Penicillium expansum .
Industry: In the industrial sector, acetophenone derivatives are used in the production of resins, fragrances, and other chemical products .
Mechanism of Action
The mechanism of action of acetophenone, 2-phenyl-2-(4-chlorophenylamino) involves its interaction with specific molecular targets and pathways. For example, certain derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . This mechanism is crucial for its antifungal activity and potential use in developing new pesticides .
Comparison with Similar Compounds
Acetophenone: The simplest aromatic ketone, used as a precursor in various chemical reactions.
4-Hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Xanthoxylin: Isolated from Melicope borbonica leaves, shows antifungal activity against Candida albicans.
Uniqueness: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) is unique due to its specific structure, which includes both a phenyl group and a 4-chlorophenylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
58268-09-0 |
|---|---|
Molecular Formula |
C20H16ClNO |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14,19,22H |
InChI Key |
OKXHEPYTJQIFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















